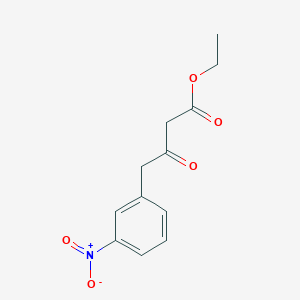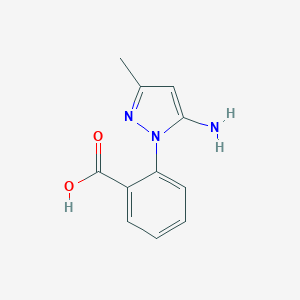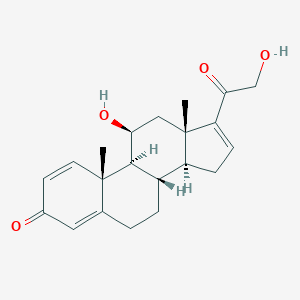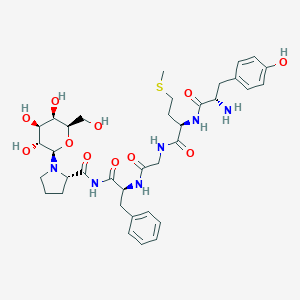
Mpg-enkephalinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mpg-enkephalinamide is a synthetic analogue of the naturally occurring opioid peptide, enkephalin. Enkephalins are pentapeptides involved in regulating pain and emotional responses. This compound is designed to mimic the effects of enkephalins but with enhanced stability and resistance to enzymatic degradation, making it a valuable compound for research and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mpg-enkephalinamide can be synthesized using solid-phase peptide synthesis (SPPS). The process involves sequential addition of protected amino acids to a resin-bound peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The reaction conditions typically involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The use of advanced purification techniques, such as preparative HPLC, ensures high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Mpg-enkephalinamide undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Analogues with modified amino acid sequences.
Applications De Recherche Scientifique
Mpg-enkephalinamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and emotional responses through opioid receptors.
Medicine: Explored as a potential therapeutic agent for pain management and neuroprotection.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mécanisme D'action
Mpg-enkephalinamide exerts its effects by binding to opioid receptors, primarily the delta and mu receptors, in the central and peripheral nervous systems. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. Additionally, it modulates emotional responses and has neuroprotective effects .
Comparaison Avec Des Composés Similaires
- Leucine-enkephalinamide
- Methionine-enkephalinamide
- D-Ala2-Leu-enkephalinamide
- D-Ala2-Met-enkephalinamide
Comparison: Mpg-enkephalinamide is unique due to its enhanced stability and resistance to enzymatic degradation compared to its natural counterparts. This makes it more effective in therapeutic applications where prolonged activity is desired. Additionally, its synthetic nature allows for modifications to improve its pharmacological properties .
Propriétés
Numéro CAS |
113350-05-3 |
|---|---|
Formule moléculaire |
C36H50N6O11S |
Poids moléculaire |
774.9 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H50N6O11S/c1-54-15-13-24(40-32(49)23(37)16-21-9-11-22(44)12-10-21)33(50)38-18-28(45)39-25(17-20-6-3-2-4-7-20)34(51)41-35(52)26-8-5-14-42(26)36-31(48)30(47)29(46)27(19-43)53-36/h2-4,6-7,9-12,23-27,29-31,36,43-44,46-48H,5,8,13-19,37H2,1H3,(H,38,50)(H,39,45)(H,40,49)(H,41,51,52)/t23-,24+,25-,26-,27+,29-,30-,31+,36+/m0/s1 |
Clé InChI |
DCANYFWGGDUEFG-NWARPHERSA-N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
SMILES isomérique |
CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES canonique |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(C(C(C(O3)CO)O)O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
| 113350-05-3 | |
Synonymes |
2-Met-5-Pro-(N(1,5))-galactopyranosyl-enkephalinamide enkephalinamide, Met(2)-Pro(5)-(N(1,5))-galactopyranosyl- enkephalinamide, methionyl(2)-proline(5)-(N(1,5))-galactopyranosyl- MPG-enkephalinamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)
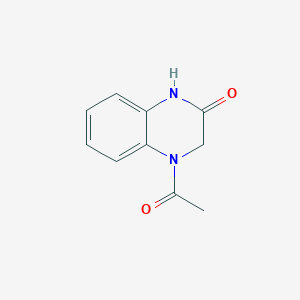

![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)

![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)



